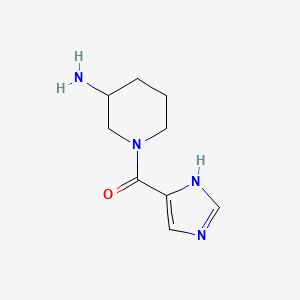

ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate

Overview

Description

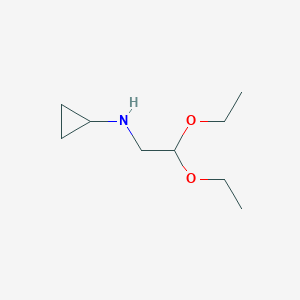

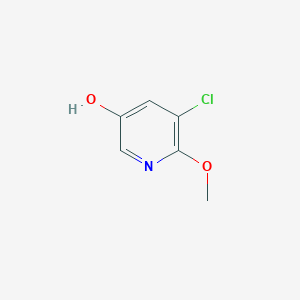

The compound “ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate” is likely a heterocyclic compound due to the presence of the pyrazol and pyridazine rings . These types of compounds are often used in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as imidazole derivatives, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

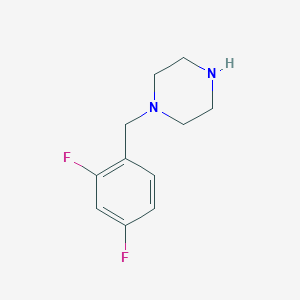

The molecular structure of this compound would likely be planar due to the presence of the pyrazol and pyridazine rings . These rings are aromatic and tend to form planar structures .Scientific Research Applications

Antiviral Activity

The pyrazole and triazole scaffolds present in ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate are known to impart significant antiviral properties. Compounds with these structures have been synthesized and tested for their efficacy against various viral infections. The antiviral activity is often attributed to the inhibition of viral replication enzymes or the blocking of virus-cell fusion .

Antitumoral Activity

Derivatives of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate have shown promising results in inhibiting tumor growth. The mode of action is typically through the inhibition of tubulin polymerization, which is a critical process in cell division. By disrupting this process, the compounds can effectively slow down or stop the proliferation of cancer cells .

Anticoronavirus Potential

In light of recent global health challenges, the search for effective anticoronavirus agents has intensified. Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate derivatives have been part of this search, with studies indicating that structural variations on the compound can enhance its biological properties toward combating coronavirus infections .

Biological Activity Modulation

The compound’s heterocyclic structure allows for a wide range of biological activities. By modifying the substituents on the pyrazole and pyridazine rings, researchers can develop derivatives with tailored biological properties. This includes activities such as antibacterial, anti-inflammatory, and antioxidant effects .

Medicinal Chemistry

Ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Chemical Reactivity and Stability Analysis

The compound’s reactivity and stability are crucial for its application in drug development. Studies have focused on understanding the chemical reactivity parameters and stability of ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate derivatives. Insights from these studies guide the design of more effective and stable pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that pyrazoline derivatives, which include ethyl 6-(1h-pyrazol-1-yl)pyridazine-3-carboxylate, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .

Mode of Action

It’s known that pyrazoline derivatives can interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazoline derivatives are known to influence a variety of biochemical pathways, leading to their broad-spectrum utility .

Result of Action

Pyrazoline derivatives are known to have a wide range of pharmacological activities .

properties

IUPAC Name |

ethyl 6-pyrazol-1-ylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-5-9(13-12-8)14-7-3-6-11-14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVCDFYLPVVUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)